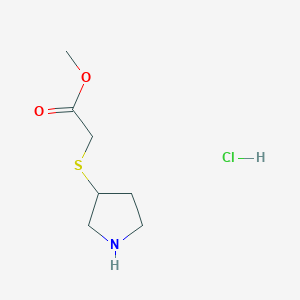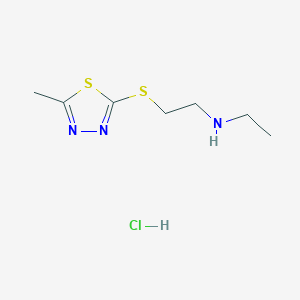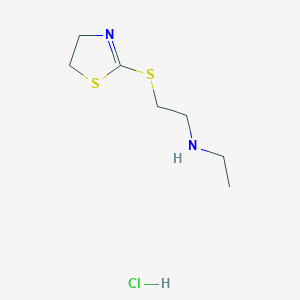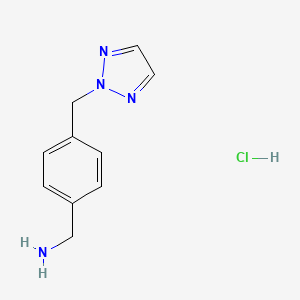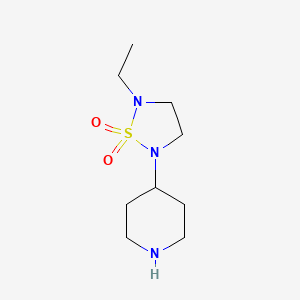![molecular formula C10H13Cl2NO B1471444 3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride CAS No. 1864056-68-7](/img/structure/B1471444.png)
3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride” can be represented by the InChI code1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.1 . It is a solid at room temperature . The IUPAC name is "3-(2-chlorophenoxy)azetidine hydrochloride" .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- An efficient synthesis route for 2-aryl-3,3-dichloroazetidines, a subclass of azaheterocycles, through reduction of 4-aryl-3,3-dichloro-2-azetidinones has been described. This process involves ketene-imine [2 + 2] cycloaddition, showcasing the compound's reactivity and potential as an intermediate for further chemical transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).
- The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride demonstrates the compound's versatility in nucleophilic substitution reactions and its potential for industrial applications due to the mild reaction conditions and high product purity achieved (Zhang Zhi-bao, 2011).
Biological Applications
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has shown protective effects against hypoxia-induced toxicity in microglia by suppressing microglial activation. This suggests its potential use in treating central nervous system diseases related to activated microglia (Kim, Kim, Na, Hahn, Cho, & Yang, 2016).
Antibacterial Activity
- The study on 7-azetidinylquinolones as antibacterial agents highlights the importance of stereochemistry in enhancing antibacterial activity and oral efficacy. This research underscores the potential of azetidine derivatives in developing new antibacterial drugs (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
Anti-Inflammatory and Neuroprotective Effects
- KHG26792 also inhibits ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, decreasing inflammatory responses. This demonstrates its potential as a therapeutic agent for diseases associated with microglial activation (Kim, Cho, Kim, Hahn, Choi, Yang, & Cho, 2015).
Mécanisme D'action
While the specific mechanism of action for “3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride” is not available, a study on a similar compound, “3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride”, showed neuroprotective effects on brain ischaemia/reperfusion injury . It inhibited apoptotic damage, modulated inflammation, scavenged free radicals, ameliorated oxidative stress, and improved the energy metabolism of the brain .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBCZSHPUHVHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


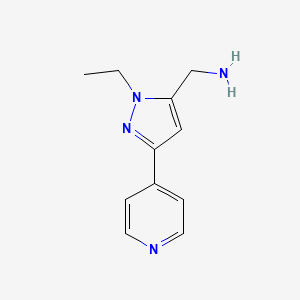
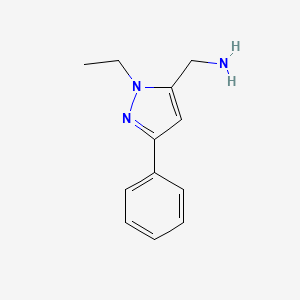
![3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid](/img/structure/B1471364.png)


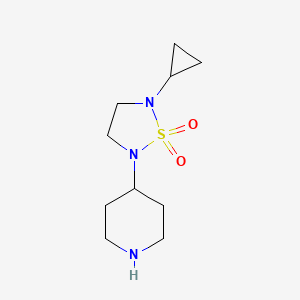
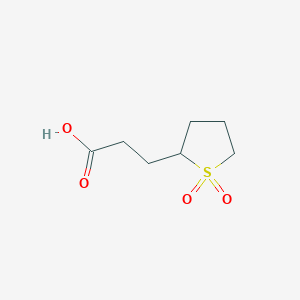
![1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one](/img/structure/B1471371.png)
![3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid](/img/structure/B1471372.png)
